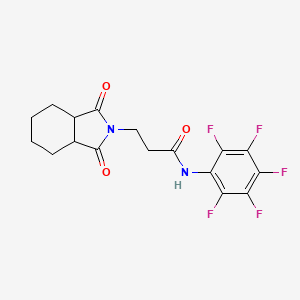![molecular formula C12H21BrN4O B10896466 1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea](/img/structure/B10896466.png)
1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom and dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The urea moiety can engage in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA involves its interaction with specific molecular targets and pathways. The bromine and dimethyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The urea moiety can also play a role in hydrogen bonding interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA.
N,N-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
N-Butylurea: A simpler urea derivative without the pyrazole ring.
Uniqueness
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-BUTYLUREA is unique due to the combination of the brominated pyrazole ring and the butylurea moiety, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H21BrN4O |
|---|---|
Molecular Weight |
317.23 g/mol |
IUPAC Name |
1-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3-butylurea |
InChI |
InChI=1S/C12H21BrN4O/c1-4-5-6-14-12(18)15-7-8-17-10(3)11(13)9(2)16-17/h4-8H2,1-3H3,(H2,14,15,18) |
InChI Key |
AJQCJOHYQQPYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCN1C(=C(C(=N1)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10896398.png)
![(4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10896402.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B10896409.png)
![(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
![3-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10896425.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10896433.png)
![5-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896437.png)

![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10896452.png)
![5-(furan-2-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10896454.png)
